Synthesis Pathway for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Technical Guide
Synthesis Pathway for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of direct synthesis information for this specific molecule, this document provides a detailed, plausible route based on established chemical transformations of related compounds. The proposed synthesis commences with the commercially available butadiene sulfone (3-sulfolene) and proceeds through key intermediates, including 3-amino-2,3-dihydrothiophene-1,1-dioxide. This guide offers detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic and experimental workflows.
Proposed Synthetic Pathway
The synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is envisioned as a three-step process:
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Bromination of Butadiene Sulfone: Butadiene sulfone (3-sulfolene) is first brominated to yield 3-bromo-2,3-dihydrothiophene-1,1-dioxide. This introduces a leaving group at the 3-position, which is crucial for the subsequent amination step.
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Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide: The bromo-derivative is then subjected to nucleophilic substitution with ammonia to produce the key intermediate, 3-amino-2,3-dihydrothiophene-1,1-dioxide (3-aminosulfolene).
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N-Alkylation and Hydrolysis: Finally, 3-aminosulfolene undergoes N-alkylation with ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the target compound, 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid.
The overall synthetic scheme is depicted below:
Caption: Proposed synthesis pathway for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid.
Experimental Protocols
The following are detailed, representative experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide
This procedure is adapted from analogous bromination reactions of activated alkenes.
Materials:
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Butadiene sulfone (3-sulfolene)
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Bromine (Br₂)
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Deionized water
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butadiene sulfone (1.0 eq) in a minimal amount of deionized water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.05 eq) in deionized water dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
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Extract the reaction mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-2,3-dihydrothiophene-1,1-dioxide.
Step 2: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide (3-Aminosulfolene)
This protocol is based on nucleophilic substitution reactions of alkyl halides with ammonia.
Materials:
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3-Bromo-2,3-dihydrothiophene-1,1-dioxide
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Aqueous ammonia (concentrated)
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Ethanol
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Diethyl ether
Procedure:
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In a sealed pressure vessel, dissolve 3-bromo-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in ethanol.
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Add an excess of concentrated aqueous ammonia (10-20 eq) to the solution.
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Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
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After cooling to room temperature, carefully vent the vessel.
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Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
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Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
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Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH) if necessary.
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Extract the aqueous layer with a continuous extractor using a suitable solvent (e.g., chloroform) for 24 hours.
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Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,3-dihydrothiophene-1,1-dioxide.
Step 3: Synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
This two-part procedure involves N-alkylation followed by ester hydrolysis.
Part A: N-Alkylation with Ethyl Bromoacetate
Materials:
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3-Amino-2,3-dihydrothiophene-1,1-dioxide
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Ethyl bromoacetate
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Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
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Acetonitrile or Dimethylformamide (DMF)
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Ethyl acetate
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Brine
Procedure:
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To a stirred solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
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Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate.
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Purify the crude product by column chromatography on silica gel.
Part B: Hydrolysis of the Ester
Materials:
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Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate
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Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF)
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Water
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Hydrochloric acid (HCl)
Procedure:
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Dissolve the purified ester (1.0 eq) in a mixture of THF and water.
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Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq).
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Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
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Remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid.
Data Presentation
The following tables summarize representative quantitative data for the proposed synthetic steps, based on analogous reactions found in the literature.
| Step 1: Bromination of Butadiene Sulfone | |
| Reactant | Molar Ratio |
| Butadiene Sulfone | 1.0 |
| Bromine | 1.05 |
| Parameter | Value |
| Temperature | 0-5 °C, then RT |
| Reaction Time | 2 hours |
| Representative Yield | 70-80% |
| Step 2: Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide | |
| Reactant | Molar Ratio |
| 3-Bromo-2,3-dihydrothiophene-1,1-dioxide | 1.0 |
| Aqueous Ammonia | 10-20 |
| Parameter | Value |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Representative Yield | 50-60% |
| Step 3a: N-Alkylation with Ethyl Bromoacetate | |
| Reactant | Molar Ratio |
| 3-Amino-2,3-dihydrothiophene-1,1-dioxide | 1.0 |
| Ethyl Bromoacetate | 1.1 |
| Base (e.g., K₂CO₃) | 1.5 |
| Parameter | Value |
| Temperature | 50-60 °C |
| Reaction Time | 6-12 hours |
| Representative Yield | 60-70% |
| Step 3b: Ester Hydrolysis | |
| Reactant | Molar Ratio |
| Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate | 1.0 |
| Base (e.g., LiOH) | 1.5 |
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Representative Yield | >90% |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for a single synthetic step.
Caption: General experimental workflow for a synthetic step.
